molecular formula C9H9NO3 B1610461 ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 35405-94-8

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B1610461
CAS RN: 35405-94-8
M. Wt: 179.17 g/mol
InChI Key: NNABKJKQNGGLKM-UHFFFAOYSA-N
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Description

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO3. It has a molecular weight of 179.175 g/mol . The compound is related to heteropentalenes, which contain two heteroatoms in the entire structure .


Synthesis Analysis

The synthesis of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate follows the Hemetsberger–Knittel protocol, which involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene . Another synthesis method involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate consists of a furo[3,2-b]pyrrole core with an ethyl carboxylate group attached . The structure is related to heteropentalenes, containing two heteroatoms in the entire structure .


Chemical Reactions Analysis

The chemical reactions involving ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are complex and involve multiple steps. The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes . Another reaction involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are not fully known as the melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of various heterocyclic compounds, such as thio- and furan-fused heterocycles. These include compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, which are synthesized starting from corresponding acid derivatives (Ergun et al., 2014).

Preparation of Substituted Derivatives

The compound is also used for preparing substituted derivatives of furo[3,2-b]pyrrole. For example, the preparation of 4-benzylfuro[3,2-b]pyrroles and their reactions with selected dienophiles have been described, along with the synthesis of ethyl 4-(2- and 4-nitrobenzyl)furo[3,2-b]pyrrole-5-carboxylates (Krutošíková & Hanes, 1992).

Novel Derivatives Synthesis

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been used in a two-step synthesis process to form novel derivatives like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. These processes involve reactions under microwave irradiation or classical heating (Zemanová & Gašparová, 2013).

Annellated Heterocycles Synthesis

Ethyl 3-aryl-6H-furo[2,3-b]pyrrole-5-carboxylate, a compound synthesized from ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, is used as a hinge-binding motif for PI3K kinase inhibitors. This showcases its application in creating novel annellated heterocycles with potential pharmaceutical relevance (Zlatoidský et al., 2019).

Antibacterial Activity Studies

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been used in the synthesis of compounds that were evaluated for their antibacterial activity. This includes derivatives like 8-ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine and other furo[3,2-b]pyrrole-5-carboxylates, highlighting its potential in medicinal chemistry (Zemanov et al., 2017).

Future Directions

The future directions for research on ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate could involve exploring its potential applications in various fields. For instance, furo[3,2-b]pyrroles are known for their pharmacological activity, and thiazolothiazoles have become of interest to materials science .

properties

IUPAC Name

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNABKJKQNGGLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508422
Record name Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

CAS RN

35405-94-8
Record name Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Krutošíková, J Kováč, M Dandárová… - Collection of …, 1981 - cccc.uochb.cas.cz
Preparation of ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate and 2-bromofuro[3,2-b]pyrrole-5-carboxylate, as well as alkylation and hydrolysis of ethyl 2-methylfuro[3,2-b]pyrrole-5-…
Number of citations: 10 cccc.uochb.cas.cz
E Kraľovičová, A Krutošíková, J Kováč… - Collection of …, 1986 - cccc.uochb.cas.cz
Formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-methyl analogue afforded the 2-formyl products Ia,b which on nitration yielded 2-nitro derivatives IIc,d. Formylation, …
Number of citations: 12 cccc.uochb.cas.cz
P Sivý, B Koreň, F Valach… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of a furo[3,2-b]pyrrole derivative Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 44 Part 11 …
Number of citations: 5 scripts.iucr.org
C Bulumulla, R Gunawardhana… - NON-CONVENTIONAL …, 2018 - search.proquest.com
2.1 Abstract Despite polypyrrole having higher conductivities compared to polythiophene, pyrrole based materials are found less in organic electronics due to instability in the air. To …
Number of citations: 3 search.proquest.com
L Sartori, C Mercurio, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
Lysine specific demethylase 1 KDM1A (LSD1) regulates histone methylation and it is increasingly recognized as a potential therapeutic target in oncology. We report on a high-…
Number of citations: 69 pubs.acs.org
A Krutošíková, J Kováč… - … of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
This paper describes the preparation of furo[2',3' :4,5]pyrollo[1,2-d]-1,2,4-triazolo[3,4-f]-1,2,4-triazines (V) from 4H-furo[3,2-b]pyrolle-5-carboxhydrazide (I, and benzo[b]furo[2',3' :4,5]-…
Number of citations: 16 cccc.uochb.cas.cz
H Zhao, SG Koenig, JW Dankwardt… - … Process Research & …, 2014 - ACS Publications
A synthetic route to fused heterocycle 5 (R 1 = Et) was developed that avoids the use of troublesome azido functionality. In this approach, 3-bromofuran aldehyde 7 was synthesized …
Number of citations: 14 pubs.acs.org
PBCDB Bulumulla - 2018 - search.proquest.com
Organic semiconductors are potential candidates for replacing high-cost silicon electronics for low-end applications where high mobilities are not required. Owing to unique advantages …
Number of citations: 2 search.proquest.com
SG Koenig, JW Dankwardt, Y Liu, H Zhao… - ACS Sustainable …, 2014 - ACS Publications
An efficient one-pot cascade to indoles and related fused heterocycles has been demonstrated in renewable solvents, thereby eliminating the previously required dipolar aprotic solvent…
Number of citations: 14 pubs.acs.org
WL Heaner IV - 2013 - elibrary.pcu.edu.ph
I am very grateful for the opportunities I have had at the Georgia Institute of Technology. The instruction I have received here has prepared me well for the challenges that lie ahead. I am …
Number of citations: 2 elibrary.pcu.edu.ph

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